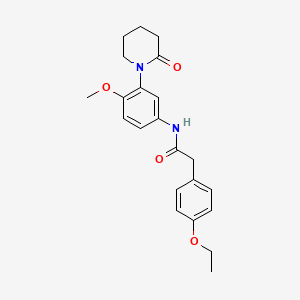

![molecular formula C20H23NO4S B2681225 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327171-89-0](/img/structure/B2681225.png)

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the acrylate family, which is widely used in various fields such as medicine, agriculture, and industry. The purpose of Additionally, future directions for research will be discussed.

Aplicaciones Científicas De Investigación

Photochromic Polymers

Methylacrylate monomers, including those with azobenzene groups and heterocyclic sulfonamide substituents, have been synthesized for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties include trans-cis isomerization of side chain azobenzene fragments upon illumination, useful for materials with reversible optical properties (Ortyl, Janik, & Kucharski, 2002).

Polymer Synthesis and Modification

The synthesis of polymers involving allylzinc reagents and zinc enolates of ketones with α-amidoalkylphenyl sulfones showcases the versatility of such compounds in creating α-methylene-γ-lactams and N-protected β-amino ketones. These reactions highlight the utility of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate derivatives in complex polymer synthesis and modification processes (Petrini, Profeta, & Righi, 2002).

Metal Ion Binding Properties

Novel water-soluble acryloylmorpholine copolymers have been synthesized for investigating their metal binding properties. Such studies are essential for developing new materials capable of heavy metal ion sequestration from water and other mediums, demonstrating potential applications in environmental cleanup and water treatment technologies (Rivas, Maureira, & Geckeler, 2006).

Polymer Electrolyte Membranes

Radiation-induced graft polymerization techniques utilizing methyl acrylate have been applied to synthesize polymer electrolyte membranes (PEMs) with alkylsulfonic acid. These PEMs are tailored for fuel cell applications, showcasing the role of such chemical compounds in advancing fuel cell technology and energy conversion efficiency (Takahashi, Okonogi, Hagiwara, & Maekawa, 2008).

Surface Coatings and Hydrophobic Materials

The synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings leverages amphiphilic sulfonyl macro emulsifiers. This research underscores the importance of such chemical compounds in developing advanced materials with low surface energy for water repellent and protective coatings, contributing significantly to materials science and engineering (Yin et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with its targets. Due to the presence of the sulfonyl and amino groups, this compound can act as a nucleophile, reacting with various electrophiles within the biological system .

Biochemical Pathways

Based on its chemical structure, it can be inferred that it may be involved in various biochemical reactions, including those involving amines and sulfonyl groups .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause various physiological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Propiedades

IUPAC Name |

methyl (Z)-3-(4-ethylanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-4-15-6-10-17(11-7-15)21-14-19(20(22)25-3)26(23,24)18-12-8-16(5-2)9-13-18/h6-14,21H,4-5H2,1-3H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDVCBQJKNSCES-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

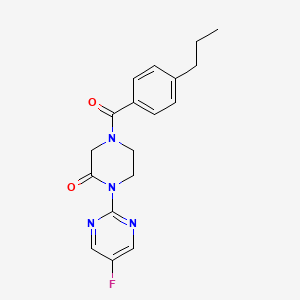

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)

![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)

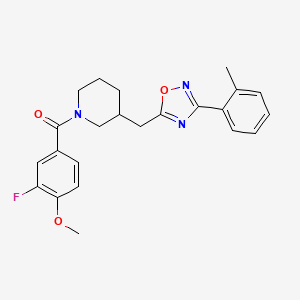

![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)

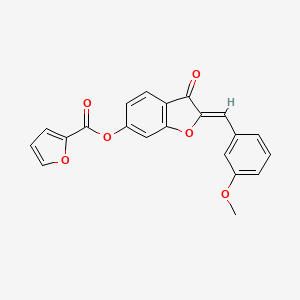

![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)

![N~1~-(3,4-dimethoxyphenethyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B2681155.png)

![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)